molecular formula C24H35IN2O4 B13784000 Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide CAS No. 66941-32-0

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide

Cat. No.: B13784000
CAS No.: 66941-32-0
M. Wt: 542.4 g/mol
InChI Key: QKSPYAFPVBOPBZ-UHFFFAOYSA-N
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Description

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a complex organic compound It is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further attached to a dimethylpentyl ammonium group with an iodide counterion

Preparation Methods

The synthesis of this compound typically involves the Hantzsch condensation reaction. This reaction is a three-component cyclocondensation involving acetoacetic ester, an aldehyde, and ammonia. The specific synthetic route for this compound would involve:

    Reacting methyl-3-aminocrotonate with p-methoxybenzaldehyde: to form the intermediate 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine.

    Further reaction with dimethylpentylamine: to introduce the ammonium group.

    Final iodide exchange: to obtain the desired iodide salt.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .

Comparison with Similar Compounds

This compound can be compared with other 1,4-dihydropyridine derivatives such as:

  • Nifedipine
  • Felodipine
  • Nicardipine
  • Amlodipine

These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. The unique combination of substituents in Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide provides it with distinct chemical and biological properties .

Properties

CAS No.

66941-32-0

Molecular Formula

C24H35IN2O4

Molecular Weight

542.4 g/mol

IUPAC Name

[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide

InChI

InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H

InChI Key

QKSPYAFPVBOPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-]

Origin of Product

United States

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